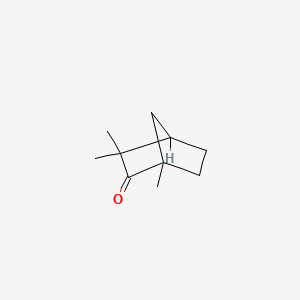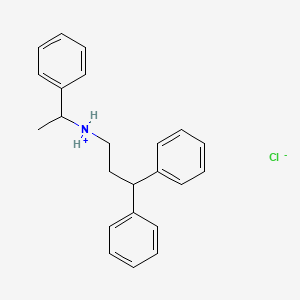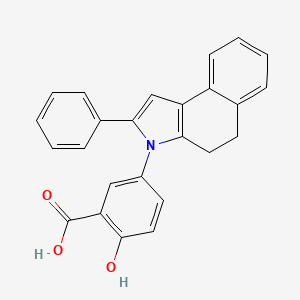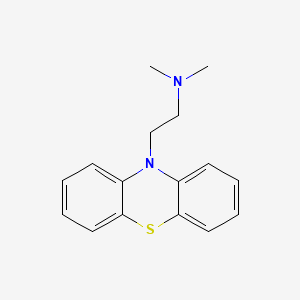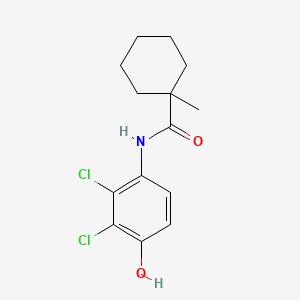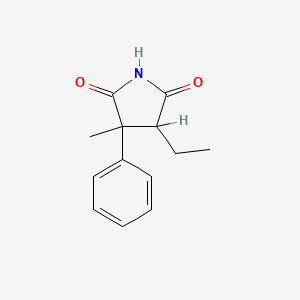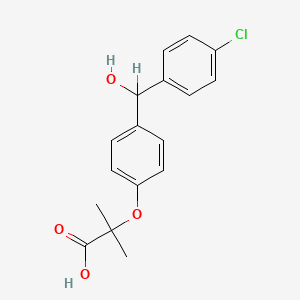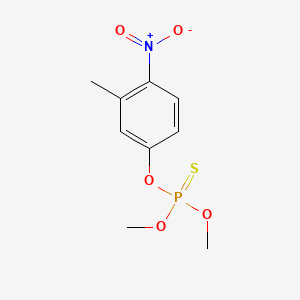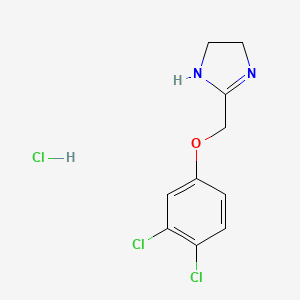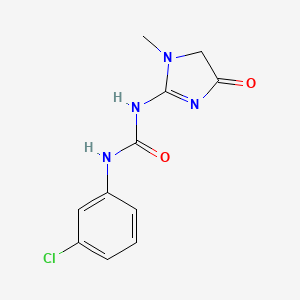![molecular formula C15H20BrCl2N3O2S B1672574 4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride CAS No. 913636-88-1](/img/structure/B1672574.png)
4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-0104 Dihydrochloride is a chemical compound known for its potent intraocular pressure-lowering effects. It is an inhibitor of Rho-associated coiled coil-formed protein kinase (ROCK), which plays a significant role in various cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for H-0104 Dihydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
H-0104 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives of H-0104 Dihydrochloride with modified functional groups .
Scientific Research Applications
H-0104 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular functions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in lowering intraocular pressure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
H-0104 Dihydrochloride exerts its effects by inhibiting Rho-associated coiled coil-formed protein kinase (ROCK). This inhibition leads to a decrease in intraocular pressure by affecting the cellular pathways involved in fluid regulation within the eye .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to H-0104 Dihydrochloride include other ROCK inhibitors such as:
- Y-27632
- Fasudil
- GSK269962A
Uniqueness
H-0104 Dihydrochloride is unique due to its specific molecular structure and potent intraocular pressure-lowering effects. Its effectiveness in reducing intraocular pressure in ocular normotensive monkeys sets it apart from other similar compounds .
Properties
CAS No. |
913636-88-1 |
|---|---|
Molecular Formula |
C15H20BrCl2N3O2S |
Molecular Weight |
457.2 g/mol |
IUPAC Name |
4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C15H18BrN3O2S.2ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;/h2,4-5,9-11,17H,3,6-8H2,1H3;2*1H/t11-;;/m0../s1 |
InChI Key |
HVNZBMLWOCZURY-IDMXKUIJSA-N |
SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
H-0104 Dihydrochloride; H 0104 Dihydrochloride; H0104 Dihydrochloride; H-0104 2HCl; H 0104 2HCl; H0104 2HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


